2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene
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Overview
Description
2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,3-difluorobenzene with 4-(4-heptylphenyl)phenylboronic acid under Suzuki coupling conditions. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their function. Additionally, the aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,3-difluoro-1-[2-fluoro-4-(4-heptylphenyl)phenyl]-4-nonylbenzene
- 4-ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 2,3-difluoro-4-(heptyloxy)phenylboronic acid
Uniqueness
2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene is unique due to its specific arrangement of fluorine atoms and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals .
Properties
Molecular Formula |
C30H36F2 |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene |
InChI |
InChI=1S/C30H36F2/c1-3-5-7-8-10-11-23-13-15-24(16-14-23)25-17-19-26(20-18-25)28-22-21-27(12-9-6-4-2)29(31)30(28)32/h13-22H,3-12H2,1-2H3 |
InChI Key |
JVALXIYXMCINOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)CCCCC)F)F |
Origin of Product |
United States |
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